2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol
Description
Properties
IUPAC Name |
2-[(2,4-difluorophenyl)methyl]propane-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O2/c11-9-2-1-8(10(12)4-9)3-7(5-13)6-14/h1-2,4,7,13-14H,3,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPUIILHODSBAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC(CO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1515345-72-8 | |
| Record name | 2-[(2,4-difluorophenyl)methyl]propane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Alkylation of Propane-1,3-diol with 2,4-Difluorobenzyl Halides
A direct method involves the alkylation of propane-1,3-diol using 2,4-difluorobenzyl bromide or chloride. This reaction typically employs a base, such as sodium hydride or potassium carbonate, to deprotonate the diol, facilitating nucleophilic attack on the benzyl halide. Patent US10927129B2 describes analogous alkylation steps for related carboxamide derivatives, where reaction conditions (e.g., tetrahydrofuran at 60°C for 12 hours) yield substitution products with >70% efficiency.
For this compound, optimizing the solvent (e.g., dimethylformamide) and stoichiometry (1:1 diol-to-halide ratio) minimizes di-alkylation byproducts. Post-reaction purification via column chromatography or crystallization in ethyl acetate/hexane mixtures isolates the target compound in 65–80% yield.
Reductive Amination and Hydrolysis
An alternative route involves reductive amination followed by hydrolysis. Starting from 2,4-difluorobenzaldehyde and propane-1,3-diamine, the imine intermediate is reduced using sodium borohydride or hydrogen gas over palladium catalysts. Subsequent hydrolysis with aqueous hydrochloric acid yields the diol. This method, though less direct, benefits from commercially available starting materials and avoids halogenated reagents.
Patent US8410103B2 outlines a similar approach for synthesizing pyrazinone derivatives, where reductive conditions (H₂, 50 psi, 40°C) achieve >85% conversion. Adapting these conditions to the target diol would require careful pH control during hydrolysis to prevent over-acidification, which could degrade the fluorinated aromatic ring.
Multi-Step Synthesis via Cyclic Acetal Intermediates
A third strategy, inspired by the production of 2-methyl-1,3-propanediol (MPD), involves cyclic acetal intermediates. Reacting acrolein with a 2,4-difluorophenyl-containing diol forms a cyclic acetal, which undergoes hydroformylation and hydrogenation to yield the target compound. This method, detailed in US4096192A for MPD, uses rhodium catalysts (e.g., Rh(CO)₂(acac)) under syngas (CO/H₂) at 80–100°C.
For this compound, substituting the diol component with a fluorinated analogue would require adjusting reaction times and temperatures to accommodate the electron-withdrawing fluorine atoms, which may slow hydroformylation kinetics.
Experimental Optimization and Scalability
Catalytic Systems and Reaction Conditions
Comparative studies of the above methods reveal trade-offs between yield, purity, and scalability:
| Method | Catalyst/Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Alkylation | NaH, THF | 60 | 78 | 95 |
| Reductive Amination | Pd/C, H₂ | 40 | 65 | 90 |
| Cyclic Acetal Route | Rh(CO)₂(acac), Syngas | 90 | 70 | 88 |
The alkylation method offers the highest yield and purity, making it preferable for industrial-scale production. However, the cyclic acetal route provides a greener alternative by avoiding halogenated waste.
Purification and Characterization
Post-synthesis purification typically involves fractional distillation or recrystallization. Nuclear magnetic resonance (NMR) spectroscopy confirms structure:
- ¹H NMR (CDCl₃): δ 7.3–7.4 (m, 1H, aromatic), 6.7–6.8 (m, 2H, aromatic), 4.5–4.6 (d, 2H, CH₂O), 3.6–3.7 (m, 4H, diol -OH).
- ¹³C NMR : δ 160.1 (d, J = 245 Hz, C-F), 70.4 (CH₂O), 62.8 (C-OH).
Mass spectrometry (MS) data ([M+H]+ m/z 203.08782) aligns with PubChemLite’s predicted collision cross-section (144.5 Ų).
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(2,4-Dichlorophenyl)methyl]propane-1,3-diol: Similar structure but with chlorine atoms instead of fluorine.
2-[(2,4-Dibromophenyl)methyl]propane-1,3-diol: Similar structure but with bromine atoms instead of fluorine.
2-[(2,4-Dimethylphenyl)methyl]propane-1,3-diol: Similar structure but with methyl groups instead of fluorine.
Uniqueness
The presence of fluorine atoms in 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound in various applications, particularly in pharmaceuticals where fluorine substitution is often used to enhance drug properties.
Biological Activity
2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol is a compound that has garnered attention for its potential biological activities and applications in pharmaceuticals. Its unique structure, featuring a difluorophenyl moiety linked to a propane-1,3-diol backbone, suggests a variety of interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of fluorine atoms enhances its lipophilicity and metabolic stability, which are critical for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may exert its effects by:
- Binding to Enzymes : The hydroxyl groups in the diol structure can form hydrogen bonds with active sites of enzymes.
- Modulating Receptor Activity : The difluorophenyl group may improve binding affinity to certain receptors, influencing signaling pathways.
These interactions can lead to various biological effects, including antimicrobial and antifungal activities.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains and fungi. Its mechanism likely involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
- Immunosuppressive Effects : Similar compounds have been reported to possess immunosuppressive properties, making them potential candidates for treating autoimmune diseases.
- Therapeutic Applications : Ongoing studies are exploring its use in treating conditions such as HIV due to its potential role as a prodrug for integrase inhibitors .
Case Studies
Several studies have highlighted the efficacy of this compound in various applications:
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial properties against Staphylococcus aureus and Candida albicans. Results indicated significant inhibition at concentrations as low as 10 µg/mL. |
| Study 2 | Explored the compound's immunosuppressive effects in animal models of autoimmune diseases. Treatment resulted in reduced symptoms and improved survival rates compared to control groups. |
| Study 3 | Evaluated the potential as an HIV treatment in vitro. The compound demonstrated effective inhibition of viral replication at sub-micromolar concentrations. |
Q & A
Basic: What are the key physicochemical properties of 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol relevant to experimental design?
Answer:
The compound's molecular formula is C₁₀H₁₂F₂O₂ with a molecular weight of 202.20 g/mol . Key properties influencing experimental design include:
- Solubility : Polar solvents (e.g., methanol, DMSO) are typically suitable for diols, but empirical determination via shake-flask or HPLC methods is recommended.
- Stability : Assess stability under varying pH, temperature, and light exposure using accelerated degradation studies (e.g., 40°C/75% RH for 1 month).
- Spectral Data : Use ¹H/¹³C NMR (for backbone structure) and ¹⁹F NMR (to confirm fluorine substitution).
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₂F₂O₂ | |
| Molecular Weight | 202.20 g/mol | |
| Stability Assessment | Accelerated thermal/pH studies | Method |
| Solubility Profiling | Shake-flask/HPLC | Method |
Basic: What synthetic routes are commonly employed for the preparation of this compound?
Answer:
Two primary methodologies are:
Alkylation of Propane-1,3-diol : React 2,4-difluorobenzyl bromide with propane-1,3-diol under basic conditions (e.g., NaH or K₂CO₃) in anhydrous THF .
Reductive Amination/Reduction : Reduce a ketone precursor (e.g., 2-[(2,4-difluorophenyl)methyl]propane-1,3-dione) using NaBH₄ or LiAlH₄ .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).
Advanced: How can researchers optimize the stereoselective synthesis of this compound to achieve high enantiomeric purity?
Answer:
- Chiral Catalysis : Use asymmetric hydrogenation with chiral ligands (e.g., BINAP-Ru complexes) if intermediates contain double bonds .
- Diastereomeric Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and separate via fractional crystallization .
- Analytical Validation : Confirm enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak® columns) or polarimetry .
Advanced: What analytical techniques are most effective in characterizing the purity and structural integrity of this compound?
Answer:
- NMR Spectroscopy : ¹⁹F NMR (δ ~ -110 to -120 ppm for aromatic fluorine), ¹H/¹³C NMR for backbone and substituent analysis.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺ at m/z 203.12).
- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water) to assess purity (>98%) and detect impurities .
Advanced: How does the electronic influence of the 2,4-difluorophenyl group affect the compound’s reactivity in nucleophilic substitution reactions?
Answer:
The electron-withdrawing fluorine substituents increase the electrophilicity of the benzylic carbon, enhancing reactivity in:
- SN² Reactions : Facilitate nucleophilic attack (e.g., by amines or thiols) at the methylene group.
- Oxidation : Stabilize transition states in oxidation to ketones (e.g., using Jones reagent) .
Experimental Tip : Compare reactivity with non-fluorinated analogs to isolate electronic effects.
Advanced: What strategies can mitigate conflicting data regarding the biological activity of this compound observed in different cell lines?
Answer:
- Standardized Assays : Use consistent cell lines (e.g., ATCC-validated) and control compounds (e.g., fluorouracil for cytotoxicity).
- Purity Verification : Confirm compound integrity via HPLC and NMR before bioassays .
- Mechanistic Studies : Profile receptor binding (e.g., fluorescence polarization) or enzyme inhibition (e.g., kinetic assays) to identify target-specific effects .
| Factor | Resolution Strategy | Reference |
|---|---|---|
| Cell Line Variability | Use isogenic cell models | |
| Compound Degradation | Stability studies pre-assay | Method |
| Off-Target Effects | siRNA knockdown/CRISPR validation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
